molecular formula C24H30N2O6 B2835102 (E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 1904628-72-3

(E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2835102
CAS RN: 1904628-72-3
M. Wt: 442.512
InChI Key: JBSVYCBBSXOYCF-VOTSOKGWSA-N
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Description

(E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
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Scientific Research Applications

Antiplatelet Activities

The compound (E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, related to piperlongumine derivatives, has been investigated for its potential antiplatelet activities. Piperlongumine, a pyridone alkaloid, showed inhibitory effects on rabbit platelet aggregation induced by various agents, excluding thrombin. This compound served as a lead for synthesizing new antiplatelet agents. Among several derivatives synthesized from 3,4,5-trimethoxycinnamic acid, one particular derivative demonstrated significant inhibitory effects on platelet aggregation, highlighting its potential as a new therapeutic agent for preventing thrombotic diseases (Park et al., 2008).

Antioxidant Properties

The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share a structural resemblance to the queried compound, revealed interesting antioxidant properties. These compounds were synthesized using a strategy that included a low-temperature aryl bromide-to-alcohol conversion. The pyridinols were found to be highly effective phenolic chain-breaking antioxidants, potentially offering a new class of antioxidants for therapeutic and industrial applications (Wijtmans et al., 2004).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, compounds structurally related to (E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one have been utilized for the synthesis of various heterocyclic compounds. The reactions involved offer pathways to synthesize novel heterocyclic structures, potentially useful in drug discovery and development. This illustrates the compound's versatility as a precursor in organic synthesis, contributing to the development of new pharmacologically active molecules (Flefel et al., 2018).

properties

IUPAC Name

1,6-dimethyl-4-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-16-12-19(15-23(28)25(16)2)32-18-8-10-26(11-9-18)22(27)7-6-17-13-20(29-3)24(31-5)21(14-17)30-4/h6-7,12-15,18H,8-11H2,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVYCBBSXOYCF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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